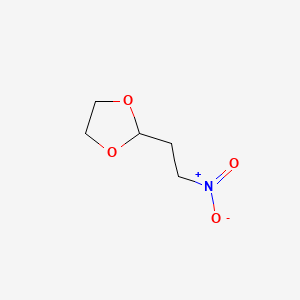

2-(2-Nitroethyl)-1,3-dioxolane

Descripción general

Descripción

2-(2-Nitroethyl)-1,3-dioxolane (NED) is a heterocyclic compound containing a five-membered ring of two carbon atoms, one oxygen atom and two nitroethyl groups. It is a highly reactive compound, which has been studied extensively for its synthetic applications and its potential as a versatile reagent in organic chemistry. NED is also known as 2-nitroethyl-1,3-dioxane, 2-nitroethyl-1,3-dioxolane, and 2-nitroethylene-1,3-dioxolane.

Aplicaciones Científicas De Investigación

Synthesis of Jasmonoid and Prostaglandin Intermediates

2-(2-Nitroethyl)-1,3-dioxolane has been identified as a versatile reagent for 3-oxopropyl anion synthon. It plays a significant role in synthesizing intermediates for jasmonoids and prostaglandins. This synthesis involves nitro-aldol condensation, oxidation, and denitration sequences (Rosini, Ballini, Petrini, & Sorrenti, 1984).

Enhancement of Dielectric and Optical Anisotropy

Research shows that 1,3-dioxolane-terminated liquid crystals have improved dielectric anisotropy and birefringence. This enhancement is significant for the development of advanced liquid crystal displays and electronic devices (Chen, Jiang, Jian, An, Chen, & Chen, 2015).

Reactions with Hydroxylamine

2-(2-Nitroethyl)-1,3-dioxolane reacts with hydroxylamine, leading to the formation of specific isoxazoles. This reaction contradicts previous literature, suggesting exclusive formation of 3-substituted isoxazoles. This finding has implications in organic synthesis (Paradkar, Latham, & Krishnaswami, 1993).

Synthesis of 2-Nitrobenzaldehyde

2-(2-Nitroethyl)-1,3-dioxolane is used in new approaches to synthesize 2-nitrobenzaldehyde. This method is safer and environmentally friendlier than traditional methods. The process involves formation and hydrolysis of 2-nitrophenyl-1,3-dioxolane (Sainz-Díaz, 2002).

Synthesis of α-Nitrocinnamic Acids

2-Phenyl-1,3-dioxolane and its derivatives react with nitroacetic ester to produce α-nitrocinnamic acids. This reaction is essential for creating compounds used in various chemical industries (Kochetkov, Babievskii, Belikov, & Evdokimova, 1982).

Applications in Polymer Chemistry

1,3-dioxolane derivatives are used in the synthesis of polymers, affecting properties like thermal degradation and stability. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied for its thermal degradation properties (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Renewable

Gasoline and Fuel Additives2-(2-Nitroethyl)-1,3-dioxolane derivatives are explored for their potential in producing renewable gasoline, solvents, and fuel additives. For example, 2,3-butanediol can be dehydrated to a mixture of dioxolanes, offering a sustainable alternative for gasoline blending components and industrial solvents (Harvey, Merriman, & Quintana, 2016).

Propiedades

IUPAC Name |

2-(2-nitroethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXOSRQIZOOVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447121 | |

| Record name | 2-(2-nitroethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitroethyl)-1,3-dioxolane | |

CAS RN |

82891-99-4 | |

| Record name | 2-(2-nitroethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

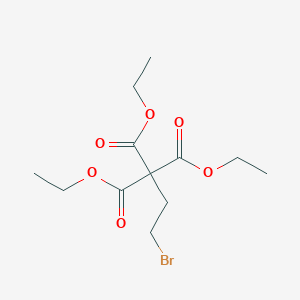

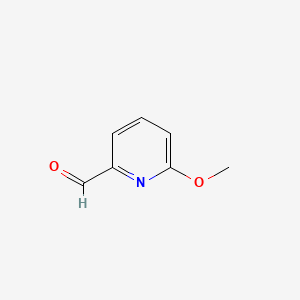

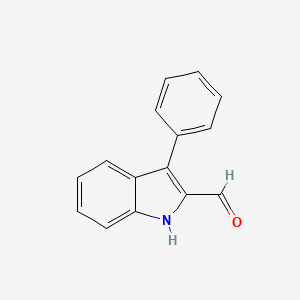

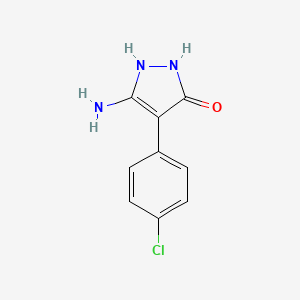

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(2-Nitroethyl)-1,3-dioxolane in organic synthesis?

A1: 2-(2-Nitroethyl)-1,3-dioxolane serves as a valuable reagent for the 3-oxopropyl anion synthon. [, ] This synthon is a crucial building block in the synthesis of various natural products, including jasmonoids and prostaglandins. These compounds possess diverse biological activities and are important targets for pharmaceutical and agricultural applications.

Q2: How does 2-(2-Nitroethyl)-1,3-dioxolane function as a reagent for the 3-oxopropyl anion synthon?

A2: While the provided abstracts don't delve into the detailed reaction mechanism, they highlight that 2-(2-Nitroethyl)-1,3-dioxolane acts as a precursor to the 3-oxopropyl anion synthon. [, ] It is plausible that the nitro group within the molecule undergoes chemical transformations, potentially reduction followed by further modifications, to generate the desired 3-oxopropyl anion equivalent. This reactive intermediate can then participate in various reactions, enabling the construction of complex molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)

![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)